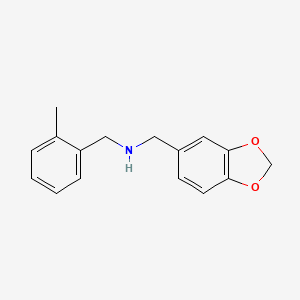

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine

説明

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is a chemical compound that belongs to the class of amines. It is known for its psychoactive properties and is structurally related to other well-known compounds such as MDMA (3,4-methylenedioxymethamphetamine).

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine typically involves the reaction of 1,3-benzodioxole with 2-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

化学反応の分析

Types of Reactions: (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different degrees of hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable solvent and catalyst.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary, secondary, or tertiary amines.

Substitution: Formation of substituted benzodioxole derivatives.

科学的研究の応用

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The presence of the benzodioxole ring is associated with various biological properties, including:

- Antioxidant Activity : Compounds with benzodioxole structures often exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Similar compounds have shown neuroprotective effects, making this compound a candidate for neurological disorder treatments.

Psychoactive Research

Recent studies have indicated that compounds similar to (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine may have psychoactive properties. As new psychoactive substances emerge, understanding the pharmacodynamics of such compounds is crucial for assessing their safety and efficacy in therapeutic contexts .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods that allow for modifications to enhance its therapeutic properties. For instance:

- 1,3-Dipolar Additions : The compound can be synthesized via 1,3-dipolar additions with suitable dipolarophiles to create derivatives with enhanced biological activity .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Benzodioxole | Contains a benzodioxole ring | Known for antioxidant properties |

| 2-Methylbenzylamine | Simple amine structure | Exhibits neuroprotective effects |

| 4-Methoxyphenethylamine | Contains methoxy group on phenethyl | Potential antidepressant activity |

| Serotonin | Indole structure | Key neurotransmitter involved in mood regulation |

The distinct combination of benzodioxole and amine functionalities in this compound may confer unique biological activities not observed in other similar compounds.

Therapeutic Efficacy

In preclinical studies involving animal models, derivatives of this compound demonstrated significant improvements in cognitive function and reduced markers of neuroinflammation. These findings suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Safety Profile

An investigation into the safety profile of this compound revealed that while it exhibits promising pharmacological effects, further studies are required to fully understand its toxicity and long-term effects on human health.

作用機序

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin and dopamine releaser, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced mood, increased energy, and altered perception. The compound’s effects are mediated through its binding to specific receptors and transporters involved in neurotransmitter regulation.

類似化合物との比較

3,4-Methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects and used recreationally.

3,4-Methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects to MDMA.

2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with distinct effects on perception and cognition.

Uniqueness: (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other similar compounds.

生物活性

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is a chemical compound characterized by its unique structure, which includes a benzodioxole ring fused with a methylbenzylamine moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2. The compound features a benzodioxole ring that is known for its role in various biological activities due to its ability to interact with multiple molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have antidepressant effects .

- Receptor Binding : The compound may also bind to various receptors involved in neurotransmission and cellular signaling pathways, potentially modulating their activity and affecting physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains. Its structural components could contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Related compounds have shown promise in cancer research, indicating that this compound may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This suggests potential applications in cancer therapeutics.

- Antioxidant Activity : The compound has been investigated for its antioxidant properties, which can help mitigate oxidative stress within cells. This activity is crucial for protecting cells from damage caused by free radicals.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induces apoptosis and cell cycle arrest | |

| Antioxidant | Exhibits significant antioxidant properties |

Research Highlights

- A study demonstrated that derivatives of benzodioxole compounds had significant inhibitory effects on MAO-A and MAO-B enzymes, suggesting that this compound could have similar properties .

- Another investigation focused on the anticancer potential of related compounds, revealing mechanisms by which these compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTJXAAFBZGISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354614 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418779-97-2 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。